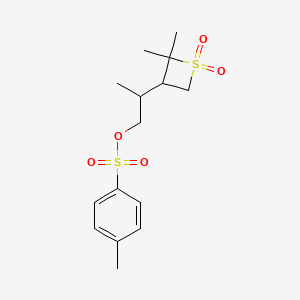

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate

Description

This compound features a thietane dioxide core (a four-membered ring containing two sulfonyl groups) attached to a propyl chain and a 4-methylbenzenesulfonate (tosylate) group. The sulfonyl groups confer strong electron-withdrawing effects, influencing reactivity and stability. Its structural uniqueness lies in the strain of the thietane ring and the sulfonate's role as a leaving group, making it relevant in organic synthesis and pharmaceutical intermediates .

Propriétés

Numéro CAS |

23431-20-1 |

|---|---|

Formule moléculaire |

C15H22O5S2 |

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

2-(2,2-dimethyl-1,1-dioxothietan-3-yl)propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H22O5S2/c1-11-5-7-13(8-6-11)22(18,19)20-9-12(2)14-10-21(16,17)15(14,3)4/h5-8,12,14H,9-10H2,1-4H3 |

Clé InChI |

JIOPURBIBVJCGQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CS(=O)(=O)C2(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-méthylbenzènesulfonate de 2-(2,2-diméthyl-1,1-dioxidothiétane-3-yl)propyle implique généralement la réaction du 2,2-diméthyl-1,1-dioxidothiétane avec le chlorure de 4-méthylbenzènesulfonyle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de sulfonyle. Le produit est ensuite purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie sur colonne .

Méthodes de production industrielle

Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements élevés. L'utilisation de systèmes automatisés pour l'ajout de réactifs et la séparation des produits peut améliorer l'efficacité et la possibilité d'adaptation du processus.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le 4-méthylbenzènesulfonate de 2-(2,2-diméthyl-1,1-dioxidothiétane-3-yl)propyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.

Biologie : Le composé peut être utilisé pour étudier les effets des esters sulfonates sur les systèmes biologiques. Il peut servir de composé modèle pour étudier les réactions enzymatiques impliquées dans les esters sulfonates.

Médecine : La recherche sur les applications thérapeutiques potentielles de ce composé est en cours. Il pourrait avoir un potentiel en tant que candidat médicament ou comme précurseur pour la synthèse de produits pharmaceutiques.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme réactif dans divers procédés industriels.

Mécanisme d'action

Le mécanisme par lequel le 4-méthylbenzènesulfonate de 2-(2,2-diméthyl-1,1-dioxidothiétane-3-yl)propyle exerce ses effets dépend du contexte spécifique dans lequel il est utilisé. Dans les réactions chimiques, le groupe ester sulfonate agit comme un groupe partant, facilitant les réactions de substitution nucléophile. Dans les systèmes biologiques, le composé peut interagir avec des enzymes ou d'autres protéines, conduisant à des modifications de leur activité ou de leur fonction.

Applications De Recherche Scientifique

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used to study the effects of sulfonate esters on biological systems. It may serve as a model compound for investigating enzyme-catalyzed reactions involving sulfonate esters.

Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism by which 2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate exerts its effects depends on the specific context in which it is used. In chemical reactions, the sulfonate ester group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate

- Core Structure : 1,3-dioxolane (five-membered ring with two oxygen atoms) vs. thietane dioxide (four-membered ring with two sulfonyl groups).

- Key Differences :

- Applications: Dioxolane derivatives are common in chiral synthesis, while thietane-based compounds may offer novel reactivity in strained systems.

2-(1-Ethoxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propyl 4-methylbenzenesulfonate

- Functional Groups : Nitroimidazole (electron-deficient aromatic system) vs. thietane dioxide.

- Key Differences :

- The nitroimidazole group enables applications in hypoxia imaging (e.g., [¹⁸F]FMISO radiosynthesis), whereas the thietane dioxide is more suited for mechanistic studies in organic chemistry.

- Electronic effects differ: nitro groups enhance redox activity, while sulfonyl groups stabilize intermediates .

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate

- Core Structure: Bicyclic octane with triazole vs. monocyclic thietane.

- Key Differences :

Physicochemical Properties

Activité Biologique

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate is a sulfonate compound with potential applications in various biological contexts. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H22O5S

- Molecular Weight : 346.468 g/mol

- CAS Number : 223431-20-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological systems. The presence of the sulfonate group enhances its solubility in biological fluids, facilitating its interaction with biomolecules.

Potential Mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which may be relevant for therapeutic applications.

In Vitro Studies

Research has indicated that this compound exhibits significant bioactivity in vitro:

- Cell Viability Assays : Studies demonstrate that the compound can affect cell proliferation rates in various cancer cell lines.

- Cytokine Production : It has been shown to reduce the production of TNF-α and IL-6 in stimulated macrophages, indicating anti-inflammatory properties.

In Vivo Studies

In vivo experiments using animal models have provided insights into the therapeutic potential of this compound:

- Model for Rheumatoid Arthritis : In a study involving a complete Freund's adjuvant (CFA)-induced arthritis model, administration of the compound resulted in reduced paw edema and improved mechanical sensitivity compared to control groups .

Case Studies

- Rheumatoid Arthritis Model : A study demonstrated that treatment with the compound significantly alleviated symptoms associated with rheumatoid arthritis by modulating inflammatory responses and oxidative stress markers .

- Cancer Cell Lines : Research on various cancer cell lines indicated that the compound could inhibit cell growth through apoptosis induction mechanisms, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.